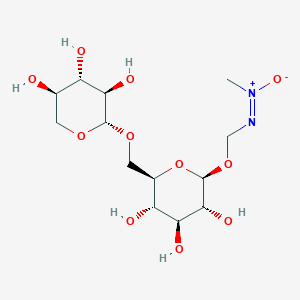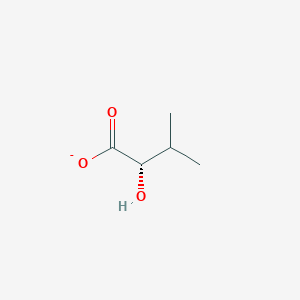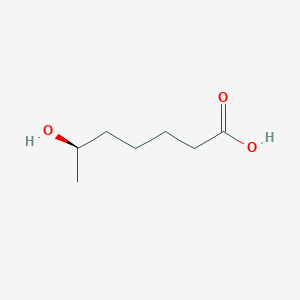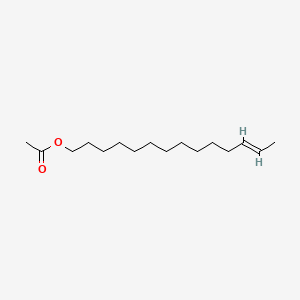
Cer(d18:0/26:1(17Z))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cer(D18:0/26:1(17Z)), also known as C26:1DH cer or N-C26:1-17Z-sphinganine, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:0/26:1(17Z)) is considered to be a ceramide lipid molecule. Cer(D18:0/26:1(17Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/26:1(17Z)) has been primarily detected in blood. Within the cell, cer(D18:0/26:1(17Z)) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/26:1(17Z)) can be biosynthesized from (17Z)-hexacosenoic acid.
N-[(17Z)-hexacosenoyl]sphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as (17Z)-hexacosenoyl It has a role as a mouse metabolite. It derives from a (17Z)-hexacosenoic acid.
Scientific Research Applications
Lipid Biomarkers in Cardiovascular Disease
Ceramides, including Cer(d18:0/26:1(17Z)), are significant in cardiovascular research. Elevated levels of certain ceramides have been linked to major adverse cardiovascular events (MACEs) and coronary artery disease (CAD). Studies have shown that specific ceramide ratios are powerful predictors of cardiovascular death in CAD patients, suggesting their potential as biomarkers for cardiovascular health and disease severity.
- Plasma ceramides as cardiovascular death markers in CAD patients and acute coronary syndromes: (Laaksonen et al., 2016); (Hilvo et al., 2018).
- Association between ceramides and risk of major adverse cardiovascular events: (Mantovani & Dugo, 2020).
- Relationship between plasma ceramides and plaque rupture in ST-segment elevation myocardial infarction (STEMI) patients: (Pan et al., 2020).
Lipidomics and Mass Spectrometry in Clinical Research
Lipidomic profiling using mass spectrometry has emerged as a key technique in clinical research for measuring molecular lipid species, including ceramides. This technology aids in identifying lipid biomarkers for various diseases and conditions.
- Development and validation of high-throughput LC–MS/MS assay for molecular ceramides in human plasma: (Kauhanen et al., 2016).
- High throughput screening assay using RapidFire Mass spectrometry for quantification of ceramides in HepG-2 cells: (Dittakavi et al., 2019).
Ceramides in Metabolic and Inflammatory Disorders
Research indicates that ceramides are involved in metabolic syndromes, diabetes, and inflammation. These studies highlight the role of ceramides in broader metabolic and inflammatory processes beyond cardiovascular diseases.
- Ceramides as predictors of diabetes and their potential modulation by lifestyle interventions: (Hilvo et al., 2018).
- Association between ceramides, cardiovascular risk factors, and inflammation in acute myocardial infarction (AMI) patients: (Michelucci et al., 2022).
Comparative Effectiveness Research (CER) in Cancer Genomics
CER plays a crucial role in cancer genomics by generating scientific evidence to guide health care choices. It emphasizes the importance of observational studies and data mining in standardized electronic records, potentially relevant to the study of ceramides in cancer.
- Building the evidence base for decision making in cancer genomic medicine using CER: (Goddard et al., 2012).
properties
Product Name |
Cer(d18:0/26:1(17Z)) |
|---|---|
Molecular Formula |
C44H87NO3 |
Molecular Weight |
678.2 g/mol |
IUPAC Name |
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide |
InChI |
InChI=1S/C44H87NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h17-18,42-43,46-47H,3-16,19-41H2,1-2H3,(H,45,48)/b18-17-/t42-,43+/m0/s1 |
InChI Key |
CTSPXOBSUIWAAB-SNMLQRCYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid](/img/structure/B1237443.png)
![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B1237444.png)
![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)

![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)
![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)
![methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate](/img/structure/B1237454.png)


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)
